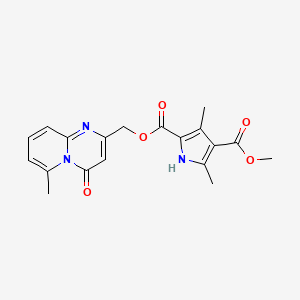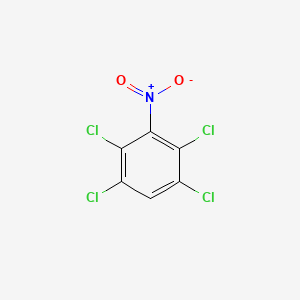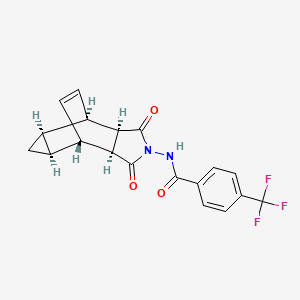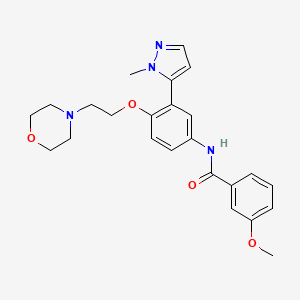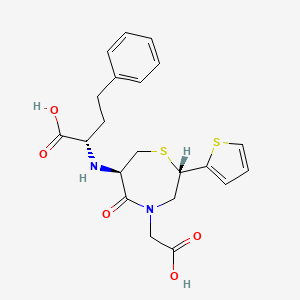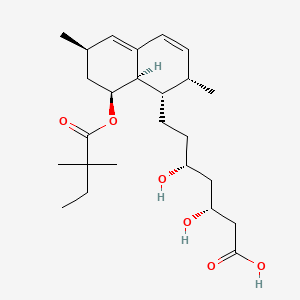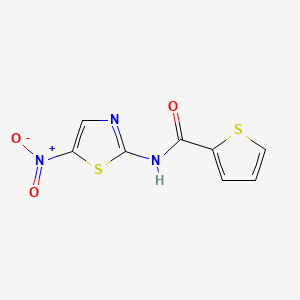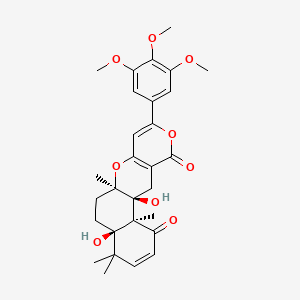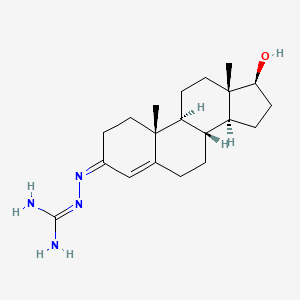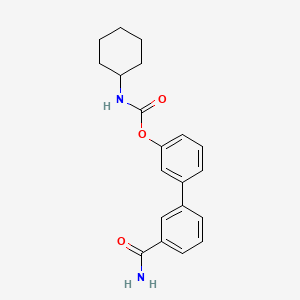
URB597
描述
URB597, also known as cyclohexylcarbamic acid 3’-carbamoylbiphenyl-3-yl ester, is a relatively selective and irreversible inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is the primary degradatory enzyme for the endocannabinoid anandamide. Inhibition of FAAH by this compound leads to an accumulation of anandamide in the central nervous system and periphery, where it activates cannabinoid receptors .
科学研究应用
URB597 has a wide range of scientific research applications, including:
作用机制
URB597 exerts its effects by irreversibly inhibiting FAAH, leading to an accumulation of anandamide. Anandamide then activates cannabinoid receptors, particularly CB1 and CB2 receptors, resulting in various physiological effects. The inhibition of FAAH by this compound involves the formation of a covalent bond with the active site of the enzyme .
生化分析
Biochemical Properties
URB597 interacts with FAAH, reducing the breakdown of endocannabinoids . This interaction enhances the concentration of endocannabinoids, which are involved in modulating various biochemical reactions. This compound also influences the MAPK/PI3K signaling pathways, which are crucial for cell survival .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can reduce the increase of pro-inflammatory cytokine interleukin-1β (IL-1β) and nucleotide binding and oligomerization domain-like receptor family pyrin domain-containing 3 (NLRP3) in the hippocampus and medial prefrontal cortex (mPFC) of both sexes .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to FAAH and inhibiting its activity. This leads to an increase in the levels of endocannabinoids. Additionally, this compound influences the MAPK/PI3K signaling pathways, which are involved in cell survival .
Metabolic Pathways
This compound is involved in the endocannabinoid metabolic pathway. It interacts with the enzyme FAAH, reducing the breakdown of endocannabinoids .
Transport and Distribution
It is known that this compound interacts with FAAH, which is widely distributed in various tissues .
Subcellular Localization
Given its interaction with FAAH, it is likely that this compound is localized to the same subcellular compartments as this enzyme .
准备方法
Synthetic Routes and Reaction Conditions
URB597 can be synthesized through a multi-step process involving the reaction of cyclohexyl isocyanate with 3’-carbamoylbiphenyl-3-yl ester. The reaction typically requires an organic solvent such as dichloromethane and is carried out under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally involves standard organic synthesis techniques, including the use of protective groups, purification steps, and characterization using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
化学反应分析
Types of Reactions
URB597 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at the aromatic rings or the carbamate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
相似化合物的比较
Similar Compounds
- 4-Nonylphenylboronic acid
- LY-2183240
- PF-04457845
Uniqueness
URB597 is unique in its relatively selective and irreversible inhibition of FAAH, which distinguishes it from other FAAH inhibitors. Its ability to elevate anandamide levels and modulate the endocannabinoid system makes it a valuable tool in research and potential therapeutic applications .
属性
IUPAC Name |
[3-(3-carbamoylphenyl)phenyl] N-cyclohexylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c21-19(23)16-8-4-6-14(12-16)15-7-5-11-18(13-15)25-20(24)22-17-9-2-1-3-10-17/h4-8,11-13,17H,1-3,9-10H2,(H2,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFVXGGUISEHAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)OC2=CC=CC(=C2)C3=CC(=CC=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203046 | |
| Record name | URB-597 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204541 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
546141-08-6 | |
| Record name | 3′-(Aminocarbonyl)[1,1′-biphenyl]-3-yl N-cyclohexylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=546141-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | URB-597 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0546141086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | URB-597 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | URB597 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | URB-597 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX47LB88FO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 3′-Carbamoyl-[1,1′-biphenyl]-3-yl cyclohexylcarbamate (URB597) primarily targets fatty acid amide hydrolase (FAAH), an intracellular serine hydrolase. []
A: this compound acts as a potent and selective inhibitor of FAAH. [, ] It binds to FAAH, preventing the enzyme from breaking down fatty acid ethanolamides (FAEs) like anandamide. []
A: Inhibition of FAAH by this compound leads to increased levels of FAEs, particularly anandamide, in various tissues, including the brain. [, , ] This elevation in anandamide levels results in enhanced activation of cannabinoid receptors, primarily CB1 receptors. [, ]
A: The augmented cannabinoid signaling resulting from this compound-mediated FAAH inhibition has been shown to produce antinociceptive, anti-inflammatory, anxiolytic, and neuroprotective effects in various preclinical models. [, , , , , , , , ]
ANone: The molecular formula of this compound is C20H22N2O3, and its molecular weight is 338.4 g/mol.
ANone: While the provided research papers don't offer detailed spectroscopic data, this information can be found in the compound's chemical supplier databases and publications dedicated to its chemical synthesis.
ANone: Information about this compound's material compatibility and stability under various conditions is not extensively discussed within the provided research articles. These aspects would be explored in pre-formulation and formulation development studies.
ANone: this compound is not a catalyst; it is an enzyme inhibitor. Therefore, information about its catalytic properties and applications is not applicable.
ANone: The provided research papers primarily focus on in vitro and in vivo studies of this compound. While they don't delve into computational modeling, this approach could be employed to further understand its binding interactions with FAAH and predict the effects of structural modifications.
A: The research mentions other FAAH inhibitors, such as URB532 and Compound 7, but they did not activate TRPA1 channels. [] This suggests structural variations can significantly impact this compound's activity and selectivity profile.
ANone: Details regarding the stability of this compound under various conditions and formulation strategies are not extensively covered in the provided research papers. These aspects are critical for drug development and would be investigated in preformulation and formulation studies.
ANone: The provided research articles focus on the scientific aspects of this compound and do not discuss SHE regulations. Compliance with these regulations is crucial for drug development and commercialization.
A: Research indicates that this compound can be effectively administered through various routes, including intraperitoneal [, , , , , , , , , , , , , , , , , ] and intracerebroventricular injections. [, ]
ANone: The precise metabolic pathways of this compound are not extensively detailed in the provided papers.
ANone: The primary route of this compound elimination from the body is not explicitly mentioned in the research.
A: The duration of action of this compound can vary depending on the dose, route of administration, and the specific experimental model. []
A: Studies have shown that this compound dose-dependently increases anandamide levels and modulates downstream signaling pathways, including those involved in pain perception, anxiety, and neuroprotection. [, , , , , ]
ANone: Researchers have employed various in vitro and in vivo models to investigate the effects of this compound:
- Cell Culture: Human embryonic kidney (HEK293) cells transfected with TRP channels, [, ] rat dorsal root ganglion (DRG) neurons, [, ] and SH-SY5Y human neuroblastoma cells [] have been used.
- Animal Models: Rodent models of pain (e.g., chronic constriction injury, formalin test, tail-flick test), [, , , , ] anxiety (e.g., elevated plus maze), [, ] depression (e.g., forced swim test), [, ] and neurodegenerative diseases (e.g., Parkinson's disease) [] have been employed.
ANone: this compound has demonstrated efficacy in preclinical models of:
- Pain: Reducing hyperalgesia and allodynia in models of neuropathic pain, inflammatory pain, and pain associated with sickle cell disease. [, , , , ]
- Anxiety and Depression: Attenuating anxiety-like and depressive-like behaviors. [, , ]
- Neuroprotection: Protecting against neuronal damage in models of Parkinson's disease, stroke, and vascular dementia. [, , ]
ANone: The development of resistance to this compound and potential cross-resistance with other compounds is not discussed in the provided research papers.
ANone: While the research articles highlight the therapeutic potential of this compound, comprehensive toxicology and long-term safety data are not presented. These are crucial aspects for drug development and require further investigation.
ANone: The provided research papers primarily focus on evaluating the pharmacological effects of this compound using systemic and central administration routes. Strategies for targeted drug delivery are not explored.
A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been employed to measure levels of this compound, anandamide, and other FAEs in biological samples. [, ]
ANone: Researchers have employed various techniques in addition to LC-MS/MS, including:
- Electrophysiology: To assess the activity of neurons and sensory nerves. [, , , ]
- Behavioral Assays: To evaluate pain, anxiety, depression, and cognitive function in animal models. [, , , , , , , , , , , ]
- Molecular Biology Techniques: Such as RT-qPCR and Western blotting, to examine gene and protein expression. [, , ]
- Immunohistochemistry: To visualize the distribution of proteins in tissues. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



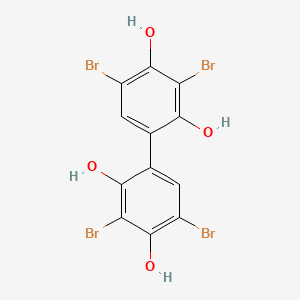
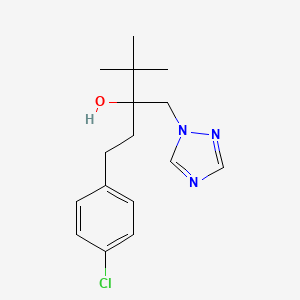
![(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B1682731.png)
